molecular formula C21H19NO3 B12584313 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide CAS No. 648924-26-9

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide

Cat. No.: B12584313
CAS No.: 648924-26-9
M. Wt: 333.4 g/mol
InChI Key: AZAZAMXTYFFLDK-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide is an organic compound that features a biphenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-3-methoxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide is unique due to its combination of a biphenyl group and a benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

648924-26-9

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-hydroxy-3-methoxy-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C21H19NO3/c1-25-19-12-6-11-18(20(19)23)21(24)22-14-15-7-5-10-17(13-15)16-8-3-2-4-9-16/h2-13,23H,14H2,1H3,(H,22,24)

InChI Key

AZAZAMXTYFFLDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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